molecular formula C11H10N2S B8558129 2,3-Dihydrothieno[3,2-b]quinolin-9-amine

2,3-Dihydrothieno[3,2-b]quinolin-9-amine

Cat. No. B8558129
M. Wt: 202.28 g/mol
InChI Key: KFMKBECNQXAAIX-UHFFFAOYSA-N
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Patent
US05202440

Procedure details

To a stirred solution of tetrahydrothiophen-3-one (1.1 g, 11 mmole) in methylene chloride (10 ml) at -78° C., a 1M solution of titanium (IV) chloride in methylene chloride (11 ml) was added. A mixture of triethylamine (2.2 g, 22 mmole) and anthranilonitrile (1.2 gms, 10.0 mmole) in methylene chloride (30 ml) was then added to the reaction mixture over a period of 5 minutes. The reaction mixture was then slowly warmed to room temperature and stirred for 2 hours. Tetrahydrothiophen-3-one (1 ml) and titanium(IV) chloride (1.0 ml) was then added to the reaction mixture and the mixture was stirred at 25° C. for 16 hours. Thereafter, the reaction mixture was quenched with 12% aqueous NaOH (100 ml) and the reaction mixture was then stirred vigorously with additional methylene chloride (300 ml). The reaction mixture was then filtered through diatomaceous earth (Celite (trademark)) and the organic phase was separated. The organic solvents were removed under vacuum to afford a residue which was loaded on a flash chromatography column. Elution with 5% methanol in methylene chloride containing 1% triethylamine, afforded the title compound (1.3 gms, 64%) which was crystallized from chloroform (560 mg, 32%, m.p. 208°-210° C.). 1H-NMR (CDCl3, 300 MHz, δ): 4H, m, 3.4-3.56 ppm; 2H, bs, 4.51 ppm; 1H, dt, 7.37 ppm (J=7.0, 1.0 Hz); 1H, dt, 7.52 ppm (J=7.0, 1.10 ppm); 1H, dd, 7.61 ppm (J=7.0, 1.0 ppm); 1H, dd, 7.61 ppm (J=7.0, 1.0 ppm), 1H, dd, 7.86 ppm (J=7.0, 1.0 ppm). HRMS: Calculated--202.0575; Found--202.0545.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
catalyst
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][C:3](=O)[CH2:2]1.C(N(CC)CC)C.[C:14](#[N:22])[C:15]1[C:16](=[CH:18][CH:19]=[CH:20][CH:21]=1)[NH2:17]>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[S:1]1[C:2]2[C:3](=[N:17][C:16]3[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=3[C:14]=2[NH2:22])[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
S1CC(CC1)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
S1CC(CC1)=O
Name
Quantity
1 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added to the reaction mixture over a period of 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the reaction mixture was quenched with 12% aqueous NaOH (100 ml)
STIRRING
Type
STIRRING
Details
the reaction mixture was then stirred vigorously with additional methylene chloride (300 ml)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through diatomaceous earth (Celite (trademark))
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a residue which
WASH
Type
WASH
Details
Elution with 5% methanol in methylene chloride containing 1% triethylamine

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1CCC2=NC=3C=CC=CC3C(=C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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